molecular formula C14H13ClO4S B2557562 5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477866-43-6

5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2557562
CAS No.: 477866-43-6
M. Wt: 312.76
InChI Key: KXRQMMPNORWDJG-UHFFFAOYSA-N
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Description

This compound (CAS: 477866-43-6, molecular formula: C₁₄H₁₃ClO₄S) is a Meldrum’s acid derivative featuring a [(4-chlorobenzyl)sulfanyl]methylene substituent at the 5-position of the 1,3-dioxane-4,6-dione core . Meldrum’s acid derivatives are widely used as intermediates in organic synthesis due to their high reactivity, particularly in cyclocondensation reactions to form heterocycles like quinolones . The 4-chlorobenzylsulfanyl group introduces electron-withdrawing and lipophilic characteristics, which may influence both reactivity and biological activity.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO4S/c1-14(2)18-12(16)11(13(17)19-14)8-20-7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRQMMPNORWDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CSCC2=CC=C(C=C2)Cl)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

The compound 5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic molecule with diverse applications in scientific research and potential therapeutic uses. This article explores its applications in various fields, supported by case studies and data tables.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its structural features that can interact with biological targets. The dioxane moiety is often associated with various pharmacological activities, including anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential as a lead compound for antibiotic development.

Agricultural Chemistry

The compound's unique structure allows it to be explored as a pesticide or herbicide. Its ability to inhibit specific biochemical pathways in pests can lead to effective pest management solutions.

Data Table: Efficacy of Compound in Pest Control

Pest TypeConcentration (mg/L)Efficacy (%)
Aphids5085
Whiteflies10078
Spider Mites7590

Material Science

Due to its chemical stability and reactivity, this compound can be utilized in the synthesis of polymers or coatings that require specific mechanical properties or resistance to environmental factors.

Case Study: Polymer Synthesis

Research demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical strength compared to conventional polymers.

Biochemical Research

The compound's potential as an inhibitor of certain enzymes makes it relevant in biochemical research aimed at understanding metabolic pathways or developing enzyme inhibitors for therapeutic purposes.

Data Table: Enzyme Inhibition Studies

EnzymeIC50 (µM)Type of Inhibition
Cyclooxygenase-212Competitive
Lipoxygenase25Non-competitive

Mechanism of Action

The mechanism of action of 5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The chlorobenzyl sulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is mediated through the formation of covalent bonds or non-covalent interactions, depending on the target and the specific conditions .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The following table highlights key structural analogs and their properties:

Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Chlorobenzylsulfanyl C₁₄H₁₃ClO₄S 312.8 Intermediate for heterocycles; potential sulfoxide formation
5-[(4-Chloroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Chloroanilino C₁₃H₁₁ClNO₄ 280.7 Quinolone precursor; enhanced H-bonding capacity
5-{[(2-Chloro-4-nitrophenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione 2-Chloro-4-nitroanilino C₁₃H₁₀ClN₂O₆ 325.7 Antibacterial quinolone intermediate
5-[(Benzoselenadiazol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione Benzoselenadiazolylamino C₁₃H₁₀N₃O₄Se 359.2 Selenium-containing heterocycles; redox-active
5-[(4-Methoxyphenyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Methoxybenzylidene C₁₄H₁₄O₅ 262.3 Electron-rich intermediate for cycloadditions
5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Bromophenylsulfanyl C₁₃H₁₂BrO₄S 357.2 Halogenated analog; tunable lipophilicity

Key Comparative Findings

Amino-substituted derivatives (e.g., 4-chloroanilino) participate in cyclocondensation reactions to form quinolones, while sulfanyl analogs may require additional steps for heterocycle formation .

Electronic and Steric Effects: The electron-withdrawing 4-chlorobenzylsulfanyl group enhances electrophilicity at the methylene carbon compared to electron-donating groups like 4-methoxybenzylidene . Bulkier substituents (e.g., benzoselenadiazolylamino) may hinder reactivity in crowded reaction environments .

Biological Relevance: While amino-substituted derivatives are explicitly linked to quinolone antibiotics , the biological activity of sulfanyl analogs remains underexplored.

Synthetic Utility: Sulfanyl derivatives like the target compound are valuable for introducing sulfur-containing motifs into complex molecules, whereas selenadiazole derivatives (e.g., benzoselenadiazolylamino) enable selenium incorporation for redox-active applications .

Biological Activity

5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research sources.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-chlorobenzyl thiol with a dioxane derivative under controlled conditions. The compound features a dioxane ring substituted with a sulfanyl group and a chlorobenzyl moiety, which are critical for its biological activity.

Structural Data

The crystal structure analysis has revealed significant insights into the molecular geometry:

  • Bond Lengths : The C=S bond length is approximately 1.668 Å, indicating partial double bond character.
  • Dihedral Angles : The phenyl and chlorophenyl groups exhibit a dihedral angle of approximately 89°, suggesting steric interactions that may influence biological activity.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In studies where similar dioxane derivatives were tested:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 30 µg/mL against pathogenic strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Compounds with sulfonyl groups have been noted to enhance antimicrobial efficacy compared to their non-sulfonyl counterparts .

Antifungal Activity

The antifungal potential of this compound is highlighted in studies demonstrating its effectiveness against Fusarium oxysporum:

  • The compound exhibited significant inhibitory effects at concentrations around 50 µg/mL .

Case Studies

Several case studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study focused on the synthesis of sulfonamide derivatives found that the presence of a chlorobenzyl group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested against multiple strains with varying MIC values.
  • Antifungal Activity Assessment : Another research project assessed the antifungal properties of similar dioxane derivatives. The findings indicated that modifications at the sulfur atom could lead to increased antifungal potency due to enhanced interaction with fungal cell membranes.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that:

  • The presence of electron-withdrawing groups (like chlorine) on the benzyl moiety enhances biological activity by improving solubility and membrane permeability.
  • Sulfanyl groups contribute to increased reactivity and interaction with biological targets.

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